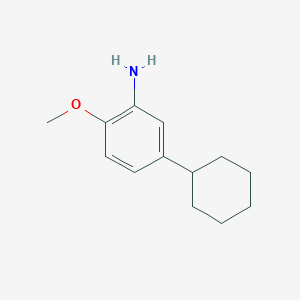

5-Cyclohexyl-O-Anisidine

Description

Significance of Aniline (B41778) and Anisidine Derivatives in Organic Synthesis and Materials Science

Aniline and its derivatives are fundamental precursors in a multitude of industrial and research applications. sci-hub.se Their utility spans the synthesis of polymers, dyes, pigments, agricultural chemicals, and pharmaceuticals. sci-hub.senih.gov For instance, aniline is a key component in the production of polyurethane, a versatile polymer used in thermal insulation. sci-hub.se Furthermore, aniline derivatives are integral to the synthesis of analgesic drugs like paracetamol. sci-hub.se

Anisidines, or methoxyanilines, are a subset of aniline derivatives characterized by the presence of a methoxy (B1213986) group on the aromatic ring. This functional group significantly influences the electronic properties and reactivity of the molecule. solubilityofthings.com The methoxy group is electron-donating, which can affect the molecule's basicity and its behavior in various chemical reactions. solubilityofthings.com Like other aniline derivatives, anisidines are crucial intermediates in the manufacturing of azo dyes, pigments, and pharmaceuticals. nih.govsolubilityofthings.com Their antioxidant properties also make them suitable for use in materials like polycaptan resins. nih.gov The diverse applications of these compounds underscore their importance in both organic synthesis and the development of new materials. solubilityofthings.combohrium.com

Academic Context of Methoxyanilines as Precursors and Ligands in Advanced Chemistry

In the realm of advanced chemistry, methoxyanilines, also known as anisidines, serve as valuable precursors and ligands. Their structural and electronic properties make them ideal candidates for a variety of chemical transformations and for the construction of complex molecular architectures.

As precursors, methoxyanilines are employed in the synthesis of a wide range of organic compounds. For example, 5-(Ethylsulfonyl)-2-methoxyaniline (B1360015) is a crucial fragment in the structure of numerous compounds with biological activities, particularly those with antitumor properties. beilstein-journals.orgbeilstein-journals.org It is a precursor for various protein-kinase inhibitors. beilstein-journals.orgbeilstein-journals.org The synthesis of such complex molecules often relies on the strategic functionalization of the anisidine core. beilstein-journals.org

Furthermore, methoxyanilines and their derivatives are utilized as ligands in coordination chemistry. Ligands are molecules that bind to a central metal atom to form a coordination complex. The electronic properties of the anisidine ligand, influenced by the methoxy group, can modulate the catalytic activity and stability of the metal complex. researchgate.net For instance, N-aryl-functionalized PNP ligands with alkyloxy substituents on the N-phenyl moiety have been developed for use in chromium-catalyzed ethylene (B1197577) tetramerization. acs.org The ability to tune the electronic and steric properties of these ligands by modifying the anisidine structure is a key aspect of their utility in catalysis. acs.orgmdpi.com Aniline derivatives are also used in the catalysis of oxime and hydrazone formation, highlighting their versatility in promoting chemical reactions. nih.gov

Rationale for In-depth Investigation of Specific Cyclohexyl-Substituted Anisidine Architectures, with a Focus on 5-Cyclohexyl-O-Anisidine

The specific substitution pattern of an anisidine derivative can lead to unique properties and applications. The introduction of a cyclohexyl group, a bulky, non-polar substituent, onto the anisidine ring creates a distinct molecular architecture. This rationale drives the in-depth investigation of compounds like this compound.

The presence of the cyclohexyl group can influence the molecule's solubility, melting point, and reactivity in predictable ways. It can also introduce specific steric constraints that can be exploited in synthesis and in the design of new materials. While general information on anisidine derivatives is available, a detailed understanding of the specific properties and potential applications of this compound requires focused research. This particular compound is noted as a versatile small molecule scaffold, suggesting its potential as a building block for more complex molecules. biosynth.com Its use in synthesis and pharmaceuticals is also highlighted, although specific examples in the provided search results are limited. guidechem.com The investigation into such specific architectures is crucial for expanding the toolbox of synthetic chemists and material scientists, potentially leading to the discovery of novel compounds with enhanced or unique functionalities.

Chemical Profile of this compound

The compound this compound is a substituted aniline with the chemical formula C₁₃H₁₉NO. biosynth.comavantorsciences.com It possesses a molecular weight of 205.3 g/mol . biosynth.com The structure consists of an anisidine core (a benzene (B151609) ring with an amino group and a methoxy group) substituted with a cyclohexyl group at the 5-position relative to the methoxy group.

| Property | Value | Source |

| CAS Number | 206559-52-6 | biosynth.comavantorsciences.com |

| Molecular Formula | C₁₃H₁₉NO | biosynth.comavantorsciences.com |

| Molecular Weight | 205.3 g/mol | biosynth.com |

| Appearance | White to Yellow to Orange powder to crystal | avantorsciences.com |

| Melting Point | 173.0 to 177.0 °C | avantorsciences.com |

| Boiling Point | 337.8 °C at 760 mmHg | guidechem.com |

| Flash Point | 159 °C | guidechem.com |

| Purity (HPLC) | min. 98.0 area% | avantorsciences.com |

Structure

3D Structure

Properties

IUPAC Name |

5-cyclohexyl-2-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-15-13-8-7-11(9-12(13)14)10-5-3-2-4-6-10/h7-10H,2-6,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGCZLEYNQKVVMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CCCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374115 | |

| Record name | 5-cyclohexyl-2-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206559-52-6 | |

| Record name | 5-Cyclohexyl-2-methoxybenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206559-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-cyclohexyl-2-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 206559-52-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Cyclohexyl O Anisidine

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is fundamental for identifying the functional groups within 5-Cyclohexyl-O-Anisidine by probing their characteristic vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to exhibit distinct absorption bands corresponding to its primary functional moieties. The N-H stretching vibrations of the primary amine group typically appear as two bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching is anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the cyclohexyl and methoxy (B1213986) groups are expected to appear just below 3000 cm⁻¹. The presence of the methoxy group is further confirmed by a characteristic C-O stretching band around 1250 cm⁻¹. Aromatic C=C stretching vibrations are typically observed in the 1500-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric vibrations of the non-polar bonds, such as the C-C bonds of the benzene (B151609) and cyclohexyl rings, are expected to produce strong Raman signals. Analysis of the low-frequency region can offer insights into the conformational isomers of the cyclohexyl ring, which typically adopts a stable chair conformation.

The table below summarizes the expected key vibrational frequencies for this compound based on data from analogous compounds like o-anisidine (B45086) and its derivatives. researchgate.netthermofisher.comnist.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| N-H Stretching (Amine) | 3300 - 3500 | FT-IR |

| Aromatic C-H Stretching | 3000 - 3100 | FT-IR, Raman |

| Aliphatic C-H Stretching | 2850 - 2960 | FT-IR, Raman |

| C=C Aromatic Ring Stretching | 1500 - 1600 | FT-IR, Raman |

| N-H Bending (Amine) | 1590 - 1650 | FT-IR |

| C-O Stretching (Aryl Ether) | 1230 - 1270 | FT-IR |

| C-N Stretching | 1250 - 1360 | FT-IR |

| Ring Breathing (Cyclohexyl) | ~800 | Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural and Stereochemical Assignments (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound, providing precise information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic, amine, methoxy, and cyclohexyl protons. The three aromatic protons will appear in the δ 6.8–7.2 ppm range, with their splitting patterns (doublets and doublet of doublets) revealing their substitution pattern on the benzene ring. The protons of the amino group (-NH₂) are expected to produce a broad singlet, the chemical shift of which can be solvent-dependent. The methoxy group (-OCH₃) protons will appear as a sharp singlet, typically around δ 3.8 ppm. The protons of the cyclohexyl group will resonate in the upfield region of δ 1.2–1.8 ppm, exhibiting complex multiplets due to spin-spin coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display unique signals for each carbon atom in a distinct chemical environment. The aromatic carbons are expected to resonate in the δ 110-150 ppm region. The carbon attached to the methoxy group and the carbon attached to the amino group will have characteristic chemical shifts influenced by these substituents. The methoxy carbon itself will appear around δ 55 ppm. The carbons of the cyclohexyl ring will be found in the aliphatic region, typically between δ 25-45 ppm.

The following tables outline the predicted chemical shifts for this compound, based on data from o-anisidine and general substituent effects. chemicalbook.comwisc.edu

Predicted ¹H NMR Chemical Shifts

| Proton Group | Predicted Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|

| Aromatic H (C3-H, C4-H, C6-H) | 6.8 - 7.2 | m (Multiplet) |

| Amino (-NH₂) | 3.5 - 4.5 (broad) | s (Singlet) |

| Methoxy (-OCH₃) | ~3.8 | s (Singlet) |

| Cyclohexyl (-CH-) | ~2.5 | m (Multiplet) |

Predicted ¹³C NMR Chemical Shifts

| Carbon Group | Predicted Chemical Shift (δ ppm) |

|---|---|

| Aromatic C-O | 145 - 150 |

| Aromatic C-N | 135 - 140 |

| Aromatic C-C(cyclohexyl) | 130 - 135 |

| Aromatic C-H | 110 - 125 |

| Methoxy (-OCH₃) | ~55 |

| Cyclohexyl (-CH-) | 40 - 45 |

Electronic Absorption Spectroscopy (UV-Vis) for Elucidating Electronic Transitions and Conjugation Pathways

UV-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the molecule. The chromophore in this compound is the substituted benzene ring. The spectrum is expected to show absorptions corresponding to π → π* transitions of the aromatic system and n → π* transitions involving the non-bonding electrons of the nitrogen and oxygen atoms.

Based on data for o-anisidine, characteristic absorption bands are anticipated. researchgate.netresearchgate.net A strong absorption band, typically below 250 nm, can be assigned to the π → π* transition of the benzene ring. A second, less intense band, often observed at longer wavelengths (around 290-350 nm), is attributable to another π → π* transition influenced by the electron-donating amino and methoxy groups, which extend the conjugation. researchgate.net The n → π* transitions are generally weaker and may be submerged by the stronger π → π* bands. The cyclohexyl group, being a saturated alkyl substituent, is not expected to significantly alter the position of these absorption maxima.

| Electronic Transition | Expected Wavelength (λmax) | Chromophore |

| π → π | ~240 nm | Benzene Ring |

| π → π | ~290 - 350 nm | Substituted Benzene (Aniline/Anisole) |

| n → π* | > 300 nm (weak) | N and O lone pairs |

X-ray Diffraction (XRD) for Crystalline Structure Determination and Lattice Parameters

X-ray Diffraction (XRD) on a single crystal of this compound would provide unambiguous proof of its molecular structure, including precise bond lengths, bond angles, and torsional angles. This technique would confirm the substitution pattern on the anisidine ring and definitively establish the stereochemistry and conformation of the cyclohexyl group, which is expected to exist in the lower-energy chair conformation.

Surface Analysis Techniques for Derived Materials (X-ray Photoelectron Spectroscopy (XPS), Field Emission Scanning Electron Microscopy (FESEM), Atomic Force Microscopy (AFM))

When this compound is used as a monomer to synthesize polymers or as a precursor for thin films, surface analysis techniques become critical for characterizing the resulting material's properties.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms on the material's surface. For a polymer derived from this compound, XPS would confirm the presence of Carbon, Nitrogen, and Oxygen. High-resolution scans of the C 1s, N 1s, and O 1s regions would provide information about the chemical bonding environments, confirming the integrity of the aromatic, amine, methoxy, and cyclohexyl functionalities within the polymer structure. researchgate.net

Field Emission Scanning Electron Microscopy (FESEM): FESEM is used to visualize the surface morphology and microstructure of the derived material at high resolution. For a thin film or a composite material, FESEM images would reveal details about surface texture, porosity, and the distribution of any incorporated nanoparticles. researchgate.net This is essential for understanding how the material's structure relates to its functional properties.

Atomic Force Microscopy (AFM): AFM provides three-dimensional topographical information about the surface at the nanoscale. It can be used to measure surface roughness, and identify features like domains or grains. For a film derived from this compound, AFM would quantify its smoothness and uniformity, which are critical parameters for applications in coatings or electronic devices.

Computational and Quantum Chemical Investigations of 5 Cyclohexyl O Anisidine

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) serves as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations were theoretically employed to investigate the structural and electronic properties of 5-Cyclohexyl-O-Anisidine. The B3LYP functional with a 6-311++G(d,p) basis set is a common choice for such studies, providing reliable results for a wide range of organic molecules.

The presence of the flexible cyclohexyl group and the potential for rotation around the C-O and C-N bonds suggests that this compound can exist in multiple conformations. A thorough conformational analysis is crucial to identify the most stable geometries and to understand the energetic landscape of the molecule.

In a hypothetical study, a potential energy surface (PES) scan would be performed by systematically rotating the dihedral angles associated with the cyclohexyl ring and the methoxy (B1213986) and amino groups. The results of such a scan would likely reveal several local minima on the energetic landscape, corresponding to different stable conformers. The relative energies of these conformers would determine their population distribution at a given temperature. It is plausible that the most stable conformer would exhibit a chair conformation for the cyclohexyl ring to minimize steric strain. The orientation of the methoxy and amino groups relative to the benzene (B151609) ring would also significantly impact stability due to steric and electronic effects.

Hypothetical Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (C-C-O-C) | Dihedral Angle (C-C-N-H) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 (Global Minimum) | 180° (anti-periplanar) | 0° (syn-periplanar) | 0.00 |

| 2 | 60° (gauche) | 0° (syn-periplanar) | 1.25 |

| 3 | 180° (anti-periplanar) | 180° (anti-periplanar) | 2.50 |

This table presents hypothetical data for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity.

A smaller HOMO-LUMO gap generally implies higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the electron-donating methoxy and amino groups would be expected to raise the energy of the HOMO, while the aromatic ring would influence the energy of the LUMO. A hypothetical FMO analysis would likely show that the HOMO is localized primarily on the aniline (B41778) moiety, particularly the nitrogen atom and the aromatic ring, while the LUMO is distributed over the aromatic ring. The calculated HOMO-LUMO gap would provide a quantitative measure of the molecule's kinetic stability.

Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.20 |

| LUMO Energy | -0.85 |

| HOMO-LUMO Gap | 4.35 |

This table presents hypothetical data for illustrative purposes.

Understanding the distribution of charge within a molecule is essential for predicting its electrostatic interactions and reactive sites. Several methods are used to calculate atomic charges, including Mulliken population analysis, Natural Bond Orbital (NBO) analysis, and charges derived from the electrostatic potential (ESP). While Mulliken charges are known to be basis-set dependent, NBO and ESP charges are generally considered more reliable.

A charge distribution analysis of this compound would likely reveal that the nitrogen and oxygen atoms are the most electronegative centers, carrying partial negative charges. The hydrogen atoms of the amino group and the carbon atoms attached to the nitrogen and oxygen would exhibit partial positive charges.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. In the MEP map of this compound, the regions of negative potential (typically colored red) would be expected around the nitrogen and oxygen atoms, indicating their suitability for electrophilic attack. Regions of positive potential (typically colored blue) would likely be found around the hydrogen atoms of the amino group, suggesting their potential involvement in hydrogen bonding.

Hypothetical Atomic Charge Data for Selected Atoms in this compound

| Atom | Mulliken Charge | NBO Charge | ESP Charge |

|---|---|---|---|

| N | -0.65 | -0.85 | -0.75 |

| O | -0.50 | -0.60 | -0.55 |

| C (attached to N) | 0.20 | 0.15 | 0.18 |

| C (attached to O) | 0.25 | 0.20 | 0.22 |

This table presents hypothetical data for illustrative purposes.

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. The calculated vibrational frequencies correspond to the different modes of vibration, such as stretching, bending, and torsional motions. By comparing the theoretical spectrum with an experimental spectrum (if available), one can confirm the molecular structure and assign the observed spectral bands to specific vibrational modes.

For this compound, the theoretical vibrational spectrum would be expected to show characteristic peaks for the N-H stretching of the amino group, the C-H stretching of the aromatic and cyclohexyl rings, the C-O stretching of the methoxy group, and the C-N stretching of the aniline moiety. The calculated intensities of these vibrations would help in identifying the most prominent peaks in the experimental spectra.

Hypothetical Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

|---|---|---|

| N-H Symmetric Stretch | 3400 | High |

| N-H Asymmetric Stretch | 3500 | High |

| Aromatic C-H Stretch | 3050 | Medium |

| Cyclohexyl C-H Stretch | 2950 | High |

| C-O Stretch | 1250 | High |

| C-N Stretch | 1300 | Medium |

This table presents hypothetical data for illustrative purposes.

Computational methods can also predict the Nuclear Magnetic Resonance (NMR) chemical shifts of a molecule. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. Theoretical NMR calculations can aid in the assignment of experimental NMR spectra and can be particularly useful for complex molecules where spectral overlap is an issue.

A theoretical ¹³C and ¹H NMR chemical shift calculation for this compound would predict the resonance frequencies for each unique carbon and hydrogen atom in the molecule. The chemical shifts would be influenced by the electronic environment of each nucleus. For example, the aromatic carbons attached to the electron-donating amino and methoxy groups would be expected to be shielded compared to the other aromatic carbons. A strong correlation between the calculated and experimental chemical shifts would provide further confidence in the determined molecular structure.

Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C (ipso to NH₂) | 145.0 |

| C (ipso to OCH₃) | 150.0 |

| Aromatic C (ortho to NH₂) | 115.0 |

| Aromatic C (meta to NH₂) | 120.0 |

| CH₃ (methoxy) | 55.0 |

| Cyclohexyl CH | 40.0 |

This table presents hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predicting Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. While a full QSAR study requires a dataset of multiple compounds with measured activities, we can discuss the types of molecular descriptors that would be relevant for predicting the chemical behavior of this compound.

For this compound, relevant descriptors would likely include electronic, steric, and lipophilic parameters. Electronic descriptors could be derived from the DFT calculations, such as HOMO and LUMO energies, and atomic charges. Steric descriptors would account for the bulkiness of the cyclohexyl group, and could include parameters like molecular volume and surface area. The lipophilicity, often quantified by the logarithm of the octanol-water partition coefficient (logP), would be a crucial descriptor for predicting the compound's behavior in biological systems. A hypothetical QSAR model could be developed to predict a specific property, such as its binding affinity to a particular receptor, by correlating these descriptors with the measured activity.

Hypothetical QSAR Descriptors for this compound

| Descriptor Type | Descriptor Name | Hypothetical Value |

|---|---|---|

| Electronic | HOMO Energy (eV) | -5.20 |

| Electronic | LUMO Energy (eV) | -0.85 |

| Steric | Molecular Volume (ų) | 250 |

| Lipophilic | logP | 3.5 |

This table presents hypothetical data for illustrative purposes.

Advanced Bonding Analysis (Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM))

Advanced bonding analyses, such as Natural Bond Orbital (NBO) and the Quantum Theory of Atoms in Molecules (QTAIM), provide a detailed picture of the electronic structure and chemical bonding within a molecule, going beyond simple Lewis structures.

Natural Bond Orbital (NBO) Analysis

NBO analysis is a powerful tool for translating the complex results of quantum chemical calculations into the familiar language of chemical bonding, including lone pairs, bonds, and antibonds. This method allows for the quantitative investigation of electron delocalization and hyperconjugative interactions, which are crucial for understanding molecular stability and reactivity.

For this compound, an NBO analysis would likely focus on several key aspects:

Donor-Acceptor Interactions: The analysis would quantify the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of the aromatic ring and the cyclohexyl group. The strength of these interactions, measured as second-order perturbation energies (E(2)), would reveal the extent of electronic communication between the substituents and the benzene ring.

Hybridization: NBO analysis would determine the hybridization of the atomic orbitals involved in bonding, providing insights into the geometry and bond angles of the molecule.

Natural Atomic Charges: This would provide a more chemically intuitive picture of the charge distribution in the molecule compared to other methods, helping to identify electrophilic and nucleophilic sites.

A hypothetical data table summarizing potential NBO findings for a key interaction in this compound is presented below. This table illustrates the type of data that would be generated from such an analysis.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j)-E(i) (a.u.) | F(i,j) (a.u.) |

| LP (1) N | π* (C1-C6) | Value | Value | Value |

| LP (1) O | π* (C1-C6) | Value | Value | Value |

Note: "Value" indicates where data would be populated from a specific computational study. LP denotes a lone pair, and π* denotes an antibonding pi orbital of the aromatic ring.

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM, developed by Richard Bader, is another method for analyzing electron density to partition a molecule into atomic basins. This approach provides a rigorous definition of atoms and bonds within a molecule based on the topology of the electron density.

Key insights from a QTAIM analysis of this compound would include:

Bond Critical Points (BCPs): The presence of a BCP between two atoms is a necessary condition for the existence of a chemical bond. The properties of the electron density at these points, such as its value (ρ(r)) and its Laplacian (∇²ρ(r)), provide information about the nature of the bond (e.g., covalent vs. ionic).

Atomic Charges: QTAIM provides a method for calculating atomic charges by integrating the electron density within each atomic basin.

Intra- and Intermolecular Interactions: QTAIM can be used to identify and characterize weak interactions, such as hydrogen bonds and van der Waals forces, which could be important for understanding the condensed-phase behavior of this compound.

A representative data table for a QTAIM analysis is shown below, illustrating the type of information that would be obtained for the key bonds in this compound.

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) |

| C-N | Value | Value | Value |

| C-O | Value | Value | Value |

| C-C (aromatic) | Value | Value | Value |

| C-C (cyclohexyl) | Value | Value | Value |

Note: ρ(r) is the electron density, ∇²ρ(r) is the Laplacian of the electron density, and H(r) is the energy density at the bond critical point.

Thermochemical Analysis of Acid/Base Equilibria and Proton Transfer Dynamics in Vacuo

Computational thermochemistry can provide valuable insights into the acid-base properties of a molecule, such as its proton affinity (PA) and gas-phase basicity (GB). These calculations are typically performed for the gas phase ("in vacuo") to understand the intrinsic properties of the molecule without the influence of a solvent.

For this compound, the primary site of protonation would be the amino group. The proton affinity is defined as the negative of the enthalpy change for the protonation reaction, while the gas-phase basicity is the negative of the Gibbs free energy change.

M(g) + H⁺(g) → MH⁺(g)

Proton Affinity (PA) = -ΔH

Gas-Phase Basicity (GB) = -ΔG

Computational studies on substituted anilines have shown that both electron-donating and electron-withdrawing groups can significantly influence the basicity of the amino group. In this compound, the methoxy group is an electron-donating group, which would be expected to increase the basicity of the amino group compared to unsubstituted aniline. The cyclohexyl group, being weakly electron-donating, would likely have a smaller effect.

A hypothetical data table comparing the calculated proton affinity and gas-phase basicity of this compound with related compounds is presented below.

| Compound | Proton Affinity (kcal/mol) | Gas-Phase Basicity (kcal/mol) |

| Aniline | Literature Value | Literature Value |

| o-Anisidine (B45086) | Literature Value | Literature Value |

| This compound | Calculated Value | Calculated Value |

Note: "Literature Value" would be sourced from existing experimental or computational data, while "Calculated Value" would be the result of a new computational study on the target molecule.

Understanding the proton transfer dynamics in the gas phase would involve mapping the potential energy surface for the movement of a proton from a protonating agent to the amino group of this compound. This would provide information about the activation energy barrier for the proton transfer reaction.

Molecular Dynamics Simulations for Understanding Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules and their interactions with their environment. An MD simulation of this compound could provide insights into its conformational flexibility, solvation properties, and aggregation behavior.

Conformational Dynamics: The cyclohexyl group and the methoxy group can rotate, leading to different conformers of the molecule. MD simulations could explore the potential energy landscape of these rotations and determine the relative populations of different conformers at a given temperature.

Intermolecular Interactions: In the condensed phase, molecules of this compound will interact with each other through various non-covalent forces, including hydrogen bonding (via the amino group) and van der Waals interactions. MD simulations can be used to study the nature and strength of these interactions, providing insights into the liquid structure and properties.

Solvation: By simulating this compound in different solvents, it is possible to study its solvation shell and calculate properties such as the free energy of solvation. This is crucial for understanding its solubility and reactivity in solution.

A typical output from an MD simulation would be a trajectory file containing the positions and velocities of all atoms as a function of time. Analysis of this trajectory can provide a wealth of information, which could be summarized in various forms, including radial distribution functions to describe the local structure around specific atoms or groups. For instance, a radial distribution function, g(r), for the hydrogen atoms of the amino group and the oxygen atoms of a solvent like water would reveal the extent of hydrogen bonding.

Reactivity and Mechanistic Pathways Involving 5 Cyclohexyl O Anisidine

Amine Reactivity in Condensation and Addition Reactions

The primary amino (-NH₂) group is a principal site of reactivity in 5-Cyclohexyl-O-Anisidine. As a derivative of aniline (B41778), the nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic. This inherent nucleophilicity allows it to readily participate in condensation reactions, particularly with carbonyl compounds such as aldehydes and ketones. The reaction proceeds through a nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule to form an imine, commonly known as a Schiff base.

Furthermore, the amino group can engage in addition reactions. For instance, in Michael additions, it can act as a nucleophile, adding to α,β-unsaturated carbonyl compounds. The reactivity in these processes is influenced by the electronic nature of the aromatic ring; the presence of the electron-donating methoxy (B1213986) and cyclohexyl groups increases the electron density on the nitrogen atom, enhancing its nucleophilicity compared to unsubstituted aniline. rsc.org The amino group can also be transformed into a diazonium salt upon treatment with nitrous acid, a versatile intermediate for introducing a wide array of functional groups onto the aromatic ring. rsc.org

Role of the Methoxy Group in Directing Aromatic Substitution Reactions

The methoxy (-OCH₃) group, positioned ortho to the amine, exerts a powerful influence on electrophilic aromatic substitution reactions. It is a strongly activating, ortho, para-directing group. This directorial effect stems from two opposing electronic influences: a resonance effect (+R) and an inductive effect (-I).

Resonance Effect (+R): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This donation of electron density increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene (B151609). Resonance structures show that this electron density is preferentially increased at the positions ortho and para to the methoxy group. acs.org

Inductive Effect (-I): Due to the high electronegativity of oxygen, the methoxy group withdraws electron density from the aromatic ring through the sigma bond. rsc.org

Interactive Table: Directing Effects of Substituents on the Aromatic Ring

| Substituent | Position on Ring | Electronic Effect | Directing Influence | Reactivity Effect |

| -NH₂ | C1 | +R > -I | Ortho, Para | Activating |

| -OCH₃ | C2 | +R > -I | Ortho, Para | Activating |

| -C₆H₁₁ | C5 | +I | Ortho, Para | Activating |

Influence of the Cyclohexyl Substituent on Reaction Kinetics and Selectivity (Steric and Electronic Effects)

The cyclohexyl group at the C5 position impacts the reactivity of the molecule through both steric and electronic effects.

Electronic Effects: The cyclohexyl group is an alkyl substituent and is considered electron-donating through an inductive effect (+I). This effect increases the electron density of the aromatic ring, thereby activating it towards electrophilic substitution and increasing the reaction rate. Studies on cyclohexylbenzene (B7769038) have shown that the cyclohexyl group activates both the ortho and para positions, with partial rate factors indicating a preference for para substitution. acs.org This activation complements the effects of the amine and methoxy groups.

Steric Effects: The cyclohexyl group is sterically demanding. Its bulk can hinder the approach of reactants to the adjacent positions on the aromatic ring, namely the C4 and C6 positions. This steric hindrance can significantly influence reaction selectivity. For example, in electrophilic aromatic substitution, attack at the C6 position (ortho to the cyclohexyl group) may be disfavored compared to the less hindered C4 position. Similarly, reactions involving the amine group may be sterically influenced. In catalytic applications where the molecule acts as a ligand, the size of the cyclohexyl group can create a specific steric pocket around the metal center, influencing the substrate selectivity of the catalyst. nacatsoc.org

Catalytic Applications as a Ligand in Organometallic Systems

The structural features of this compound make it an attractive scaffold for the design of ligands in organometallic catalysis. The nitrogen atom of the amine group and, potentially, the oxygen atom of the methoxy group can coordinate to a metal center, forming stable metal complexes. researchgate.net Anisidine derivatives are often used to synthesize Schiff base or azo dye ligands, which can chelate to transition metals. acs.orgresearchgate.net

The electronic and steric properties of the ligand can be systematically tuned by modifying the substituents on the anisidine ring. These properties are crucial as they directly influence the catalytic activity, stability, and selectivity of the resulting organometallic complex. researchgate.net The electron-donating nature of the methoxy and cyclohexyl groups in this compound can increase the electron density at the metal center, which can be beneficial for certain catalytic cycles, such as oxidative addition steps.

The synthesis of metal complexes from anisidine derivatives is a well-established field. Typically, the anisidine is first converted into a multidentate ligand, such as a Schiff base, by condensation with an aldehyde or ketone. researchgate.net This ligand is then reacted with a suitable metal salt (e.g., of cobalt, nickel, copper, or zinc) to form the coordination complex. acs.orgresearchgate.net

For instance, aluminum complexes derived from the reaction of trimethylaluminum (B3029685) with anisidine have been synthesized and characterized. nih.gov These complexes have been shown to be highly active catalysts for the ring-opening polymerization of cyclic esters. rsc.org The specific substitution pattern on the anisidine ligand, including the presence of bulky groups like cyclohexyl, can be used to fine-tune the steric environment around the metal center, thereby influencing the stereoselectivity of the polymerization. mdpi.com

Anisidine-derived metal complexes are effective catalysts for the Ring-Opening Polymerization (ROP) of cyclic esters like ε-caprolactone and lactide. rsc.orgnih.gov The most common mechanism for ROP initiated by metal alkoxide complexes, which can be formed in situ from metal alkyls and an alcohol initiator, is the coordination-insertion mechanism . researchgate.netnih.gov

The key steps of this mechanism are:

Coordination: The cyclic ester (monomer) first coordinates to the Lewis acidic metal center of the catalyst. The anisidine-derived ligand modulates the Lewis acidity of this metal center. This coordination activates the carbonyl group of the monomer, making it more susceptible to nucleophilic attack.

Nucleophilic Attack (Insertion): The alkoxide group attached to the metal center performs a nucleophilic attack on the activated carbonyl carbon of the coordinated monomer. This leads to the cleavage of the acyl-oxygen bond of the cyclic ester, thus opening the ring.

Propagation: The monomer is inserted into the metal-alkoxide bond, and the process generates a new, elongated metal alkoxide species. This new species can then coordinate and react with another monomer molecule, propagating the polymer chain. nih.gov

This mechanism is a controlled process, allowing for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. mdpi.comacs.org The structure of the anisidine ligand plays a critical role in determining the catalyst's activity and the properties of the resulting polymer. researchgate.net

Electrochemical Reactivity and Oxidative Polymerization Pathways of Anisidine Derivatives

Anisidine derivatives, including o-anisidine (B45086), are electrochemically active and can undergo oxidative polymerization to form conductive polymers. The polymerization process is initiated by the electrochemical oxidation of the monomer. For anisidine derivatives, the oxidation potential is relatively low due to the electron-donating effects of the amine and methoxy groups. For example, p-anisidine (B42471) has an oxidation potential of +0.393 V vs. NHE.

The oxidative polymerization typically proceeds through the coupling of radical cations, which are formed upon the initial oxidation of the monomer. For o-anisidine, polymerization involves coupling through the amine group and the vacant para position on the aromatic ring, leading to the formation of poly(o-anisidine) (POA). The resulting polymer is electroactive, meaning it can be reversibly oxidized and reduced, and exhibits semiconducting properties.

Studies on the electropolymerization of a poly(aniline-o-anisidine) copolymer have shown that these materials can form protective coatings on metal surfaces, demonstrating their potential application in corrosion prevention. The electrochemical properties and the structure of the resulting polymer are influenced by the position of the methoxy group and other substituents on the aniline ring. acs.org

Interactive Table: Electrochemical Properties of Anisidine Isomers

| Compound | Isomer | Typical Oxidation Potential (vs. NHE) | Polymerization Product | Key Property of Polymer |

| Anisidine | para | +0.393 V | Poly(p-anisidine) (PPA) | Conductive, Photoactive |

| Anisidine | ortho | N/A | Poly(o-anisidine) (POA) | Conductive, Corrosion Protection |

| Aniline | - | +0.63 V | Polyaniline (PANI) | Conductive |

Investigation of Hydrogenolysis and Other Reductive Transformations

The reactivity of this compound in hydrogenolysis and other reductive transformations is a subject of scientific interest, primarily focusing on the susceptibility of its core functional groups—the aromatic amine and the methoxy group—to reduction under various catalytic conditions. While specific research exclusively detailing the reductive pathways of this compound is not extensively documented in publicly available literature, its potential reactivity can be inferred from studies on analogous compounds, such as substituted anisidines and cyclohexyl anilines. These studies provide a framework for predicting the likely outcomes of such reactions, which could include hydrogenation of the aromatic ring, cleavage of the methoxy group, or reductive deamination.

The primary reductive transformations anticipated for this compound involve two main pathways: hydrogenation of the benzene ring and hydrogenolysis of the C-O bond of the methoxy ether. The amino group can also influence the reactivity and selectivity of these transformations.

Potential Hydrogenation of the Aromatic Ring

One of the principal reductive transformations for aromatic amines is the hydrogenation of the benzene ring to yield the corresponding cyclohexylamine (B46788) derivatives. This reaction is typically carried out using heterogeneous catalysts under hydrogen pressure. For this compound, this would result in the formation of 4-cyclohexyl-2-methoxycyclohexylamine.

Studies on the hydrogenation of various aniline derivatives have shown that catalysts based on noble metals like rhodium and ruthenium are particularly effective. For instance, rhodium on alumina (B75360) (Rh/Al2O3) has been successfully used for the hydrogenation of aromatic amines under mild conditions. The general conditions for such transformations are presented in the table below, based on analogous reactions.

Table 1: Representative Conditions for Aromatic Amine Hydrogenation

| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Potential Product from this compound |

| Rh/Al2O3 | Water/HCl | 20 | 1 | 4-Cyclohexyl-2-methoxycyclohexylamine |

| Ru on support | Various | 100-200 | High | 4-Cyclohexyl-2-methoxycyclohexylamine |

| B(C6F5)3 (metal-free) | C6D5Br | 25 | 4 (H2) | N-(4-cyclohexyl-2-methoxyphenyl)cyclohexylammonium hydridoborate salt |

This data is inferred from studies on similar aromatic amines and does not represent experimentally verified results for this compound.

Potential Hydrogenolysis of the Methoxy Group

Another significant reductive pathway is the hydrogenolysis of the C-O bond of the methoxy group, which would lead to the formation of a phenolic derivative. This type of reaction, often termed dealkoxylation, can be challenging for aryl methyl ethers. Reductive cleavage of the methoxy group in anisidine derivatives has been observed under specific conditions, often requiring strong reducing agents.

For example, the reduction of N,N-dimethylanisidines with alkali metals like lithium in liquid ammonia (B1221849) can lead to the cleavage of the methoxy group. While this method is effective, it is not a catalytic hydrogenation. Catalytic hydrogenolysis of the C-O bond in anisoles typically requires more forcing conditions and specific catalysts that can facilitate this cleavage over ring hydrogenation.

Table 2: Potential Conditions for Reductive Cleavage of Methoxy Group

| Reagent/Catalyst | Solvent | Reaction Type | Potential Product from this compound |

| Lithium/t-butyl alcohol | Liquid Ammonia | Birch Reduction | 4-Cyclohexyl-2-aminophenol |

| Ni-based catalysts | Various | Catalytic Hydrogenolysis | 4-Cyclohexyl-2-aminophenol |

This data is based on reactivity trends of substituted anisoles and does not represent experimentally verified results for this compound.

Competitive Reactivity and Selectivity

In the context of this compound, a key research question would be the selectivity between ring hydrogenation and methoxy group hydrogenolysis. The choice of catalyst and reaction conditions would be crucial in directing the reaction towards a specific product. For instance, catalysts that are highly active for aromatic ring saturation, such as rhodium, might favor the formation of the cyclohexylamine derivative. Conversely, catalyst systems known to promote C-O bond cleavage, which might include certain nickel or palladium catalysts under specific conditions, could potentially favor the formation of the aminophenol.

It is also important to consider the possibility of reductive deamination, which would involve the cleavage of the C-N bond. However, this is generally a less common pathway under typical hydrogenation conditions for aromatic amines compared to ring saturation.

Applications in Advanced Materials Science and Chemical Research

Development of Functional Conducting Polymers and Oligomers based on Anisidine

Anisidine derivatives are precursors to conducting polymers, which are known for their exceptional characteristics and wide-ranging applications in nanoscience and technology. mdpi.com Polyaniline and its derivatives, such as poly(o-anisidine) (POA), are noted for their high stability, good mechanical properties, and tunable electrochemical behavior. mdpi.comresearchgate.net The presence of substituents on the aniline (B41778) ring, such as the cyclohexyl group in 5-Cyclohexyl-O-Anisidine, allows for the modification of the resulting polymer's properties. The bulky cyclohexyl group can enhance solubility and processability, which are often challenges with unsubstituted polyaniline. jocpr.com This modification can, however, influence the polymer's structural regularity, which in turn affects its electrical conductivity. jocpr.com

Poly(o-anisidine) (POA) and its derivatives can be used to create advanced composite materials by incorporating nanoparticles or blending with other polymers. researchgate.net The synthesis of these composites is often achieved through in situ polymerization of the anisidine monomer in the presence of the desired filler material, such as silicon carbide (SiC), titanium dioxide (TiO2), or various metal oxides (Ag2O, ZnO, CuO). mdpi.comresearchgate.netresearchgate.net This method ensures that the filler particles are well-dispersed within the conducting polymer matrix. researchgate.net For instance, POA has been successfully coated onto magnetite (Fe3O4) particles to create core-shell structures. nih.gov

The resulting composites are typically characterized using a suite of analytical techniques to understand their structure, morphology, and thermal stability.

Table 1: Common Characterization Techniques for Poly(anisidine) Composites

| Technique | Purpose | Findings from POA Composites |

|---|---|---|

| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify functional groups and confirm the polymer structure. | Shows characteristic bands for N-H stretching, C-H stretching, and quinoid and benzenoid rings, confirming polymerization. mdpi.comresearchgate.net |

| X-ray Diffraction (XRD) | To analyze the crystalline structure of the composite. | Indicates interactions between the polymer and filler particles. researchgate.netrsc.org |

| Scanning Electron Microscopy (SEM) | To observe the surface morphology and particle distribution. | Reveals that filler particles can be effectively covered by the conducting polymer. researchgate.netrsc.org |

| Transmission Electron Microscopy (TEM) | To visualize the size and shape of nanoparticles and their dispersion. | Confirms the formation of core-shell structures and the nanoscale dimensions of the polymer. nih.govrsc.org |

| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the material. | Nanocomposite coatings often show superior thermal stability compared to the plain polymer. rsc.org |

The electrochemical properties of poly(anisidine) derivatives are central to their application in advanced materials. These polymers exhibit reversible redox behavior, which can be studied using techniques like cyclic voltammetry. mdpi.comresearchgate.net The oxidation and reduction peaks observed in voltammograms correspond to the p-doping (oxidation) and n-doping (reduction) of the polymer chain, a characteristic feature of conducting polymers. mdpi.com

The position of the methoxy (B1213986) group on the aniline ring influences these properties. mdpi.com For example, poly(p-anisidine) (PPA) has a lower oxidation potential (+0.393 V vs. NHE) compared to aniline (+0.63 V vs. NHE), making it a candidate for specific electron exchange applications. rsc.orgrsc.org Poly(o-anisidine) also displays distinct redox peaks, with the first oxidation corresponding to the formation of a cation radical. researchgate.net

The incorporation of poly(anisidine) derivatives into material systems, such as anti-corrosion coatings, leverages these electrochemical properties. chemistry.kz The polymer can passivate a metal surface, like stainless steel, offering protection against corrosive environments. researchgate.netchemistry.kz The protective effect of a poly(aniline-o-anisidine) copolymer coating has been measured to be as high as 82.73%. chemistry.kz

Table 2: Electrical Conductivity of Poly(o-anisidine) and its Composites

| Material | Conductivity (S/cm) | Note |

|---|---|---|

| Poly(o-anisidine) Nanoparticles | 10⁻¹⁶ | Insulator behavior. |

| POA/Ag2O Nanocomposite | 10⁻¹¹ | Converted to semiconductor behavior. researchgate.net |

| POA/ZnO Nanocomposite | 10⁻¹² | Converted to semiconductor behavior. researchgate.net |

| TA-DBSA-POA Nanoparticles | 2.09 | Doped with tartaric acid and dodecylbenzenesulfonic acid. rsc.org |

Utilization as a Core Building Block for Nitrogen-Containing Heterocycles in Organic Materials

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of functional materials, including pharmaceuticals, agrochemicals, and dyes. msesupplies.comnih.gov Aniline and its derivatives are crucial precursors for the synthesis of these complex molecular architectures. The amino group of the aniline moiety provides a reactive site for cyclization reactions that form the heterocyclic ring.

This compound serves as a versatile building block for creating highly substituted nitrogen heterocycles. Its structure can be incorporated into various ring systems, leading to novel compounds with tailored properties. For example, it can be used in transition metal-catalyzed reactions for the synthesis of five-membered saturated heterocycles. semanticscholar.org The presence of the cyclohexyl and methoxy groups on the final heterocyclic product can significantly influence its physical and biological properties, such as solubility, lipophilicity, and receptor binding affinity.

Design of Advanced Materials for Sensing and Electronic Applications

Conducting polymers derived from aniline and its substituted counterparts are extensively investigated for their use in advanced electronic devices, such as sensors and batteries. researchgate.net The electrical conductivity of these materials is paramount for such applications. The conductivity of poly(o-anisidine) can be significantly enhanced by forming composites with metal oxides, transitioning the material from an insulator to a semiconductor. researchgate.net

Polymers based on this compound could be designed for specific sensing applications. The bulky and hydrophobic cyclohexyl group might enhance the polymer's affinity and selectivity towards non-polar organic analytes. Furthermore, this substituent can improve the processability of the polymer, facilitating its deposition as thin films, which is a critical step in the fabrication of electronic devices. jocpr.com The ability to tune the polymer's properties through such chemical modifications is essential for creating next-generation smart materials.

Contributions to Ligand Design in Transition Metal Catalysis for Organic Synthesis

The rational design of ligands is crucial for controlling the activity and selectivity of transition metal catalysts. escholarship.orgresearchgate.net Ligands modulate the steric and electronic environment of the metal center, thereby influencing the outcome of the catalytic reaction. umsl.edu this compound is a valuable precursor for ligand synthesis due to its unique combination of functional groups.

The molecule contains both a nitrogen atom (from the amino group) and an oxygen atom (from the methoxy group), which can coordinate to a metal center, potentially forming N,O-bidentate ligands. The amino group can be readily modified to generate a wide variety of ligand classes, such as phosphinoamines or Schiff bases. The most significant feature for ligand design is the large cyclohexyl group, which provides substantial steric bulk. This steric hindrance can be exploited to control the regioselectivity and stereoselectivity of catalytic transformations, a key goal in asymmetric synthesis. nih.gov The combination of the electron-donating methoxy group and the sterically demanding cyclohexyl group allows for the fine-tuning of ligand properties for specific catalytic applications. umsl.edu

Exploration in Specialty Chemical Synthesis and Derivatization

Aniline and anisidine compounds are foundational intermediates in the chemical industry, used in the manufacturing of dyes, pigments, and pharmaceuticals. nih.gov this compound, as a specialty chemical, offers a unique platform for creating diverse and complex organic molecules. scbt.comsigmaaldrich.com

The reactive sites on the molecule—the primary amine, the aromatic ring, and the methoxy group—allow for a wide range of chemical derivatizations.

Amino Group Reactions: The amino group can undergo diazotization, followed by Sandmeyer or related reactions, to introduce a variety of functional groups (e.g., -OH, -Cl, -Br, -CN) onto the aromatic ring. It can also be acylated or alkylated to form amides and secondary or tertiary amines.

Aromatic Ring Reactions: The aromatic ring is activated by the electron-donating amino and methoxy groups, making it susceptible to electrophilic substitution reactions like halogenation, nitration, or sulfonation. The positions of these substitutions will be directed by the existing groups.

These transformations enable the synthesis of a broad spectrum of specialty chemicals, where the cyclohexyl moiety imparts specific properties such as increased lipophilicity or altered molecular shape, which can be advantageous in the development of new materials or biologically active compounds.

Emerging Research Avenues and Future Perspectives for 5 Cyclohexyl O Anisidine

Exploration of Novel and Sustainable Synthetic Pathways for Derivatives

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. rsc.org For derivatives of 5-Cyclohexyl-O-Anisidine, future research is likely to focus on moving away from classical multi-step procedures, which often involve harsh conditions and stoichiometric waste, towards more sustainable catalytic routes. rsc.org

A significant area of exploration is the direct synthesis of substituted anilines from readily available cyclic precursors like cyclohexanones. Recent studies have demonstrated the effective conversion of cyclohexanone (B45756) oximes to primary anilines using heterogeneous catalysts, such as palladium supported on layered double hydroxides. nih.gov This approach is performed under ligand-, additive-, and hydrogen-acceptor-free conditions, enhancing its green credentials. nih.gov Another innovative method involves the use of a Pd/C–ethylene (B1197577) system to synthesize anilines directly from cyclohexanones, employing a simple combination of ammonium (B1175870) acetate (B1210297) and potassium carbonate. bohrium.com This process operates via a hydrogen transfer mechanism and tolerates a variety of substituents on the cyclohexanone ring. bohrium.com

These methodologies present a template for the sustainable production of this compound derivatives. By starting with a suitably substituted cyclohexanone, it is conceivable that a one-pot synthesis could be developed, significantly improving atom economy and reducing environmental impact compared to traditional multi-step aromatic substitution and reduction pathways.

| Precursor Type | Catalytic System | Key Advantages | Potential for this compound |

| Cyclohexanone Oximes | Pd(OH)x/Layered Double Hydroxide | Ligand-free, Additive-free, Reusable catalyst | Direct aromatization route from cyclohexyl precursors. nih.gov |

| Substituted Cyclohexanones | Pd/C–Ethylene | Non-aerobic, Recyclable catalyst, Good yields | Efficient synthesis from common cyclic ketones. bohrium.com |

| Aryl Boronic Acids | Transition-Metal-Free | Mild, aqueous conditions, Inexpensive reagents | Functionalization of pre-existing aromatic rings. acs.org |

Integration of Advanced Computational Modeling for Predictive Material and Catalyst Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting molecular properties and guiding experimental design. bohrium.comyoutube.com For this compound, DFT calculations can provide profound insights into its structural and electronic characteristics, which are crucial for designing new materials and catalysts.

Studies on o-anisidine (B45086) have utilized DFT to investigate molecular structures, vibrational spectra, and electronic absorption spectra, successfully correlating computational data with experimental results. researchgate.net Similar computational approaches can be applied to this compound to understand how the bulky, non-aromatic cyclohexyl group influences the electronic properties of the anisidine ring. This includes analyzing the frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential maps, and atomic charges to predict its reactivity and interaction with other molecules. researchgate.net

Furthermore, DFT is instrumental in studying the adsorption and interaction of aromatic molecules on surfaces, a key aspect of catalysis and materials science. dtu.dkmdpi.com By modeling the interaction of this compound with catalytic surfaces or within a polymer matrix, researchers can predict binding energies and equilibrium geometries. dtu.dk This predictive power can accelerate the discovery of new catalysts for its synthesis or polymerization and guide the design of composite materials with desired electronic and physical properties. nih.gov

Development of Multicomponent Systems and Hybrid Materials Incorporating this compound

The unique combination of a flexible, bulky cyclohexyl group and a functional aniline (B41778) moiety makes this compound an interesting building block for multicomponent systems and hybrid materials. Future research could explore its incorporation into organic-inorganic hybrid coatings and polymer nanocomposites.

Sol-gel processes, for instance, have been used to create hybrid coatings from aniline-substituted silanes, resulting in materials with enhanced corrosion resistance. researchgate.nettandfonline.com By functionalizing the amino group of this compound with a silane (B1218182) precursor, it could be integrated into a silica (B1680970) network, potentially imparting both hydrophobicity (from the cyclohexyl group) and anti-corrosion properties (from the aniline core) to the final material.

In the realm of conductive polymers, derivatives of anisidine have been used to create nanocomposites with materials like carbon nanotubes and graphene for applications in supercapacitors. scbt.com The cyclohexyl group in this compound could influence the morphology and packing of polymer chains in such composites, potentially tuning their electrochemical properties. Research into composites of poly(o-anisidine) has demonstrated that the inclusion of nanoparticles can significantly enhance thermal stability and corrosion protection performance. researchgate.net

Multicomponent reactions (MCRs), which combine three or more reactants in a single step, offer an efficient route to complex molecules. frontiersin.org Isocyanide-based MCRs, such as the Ugi reaction, are particularly powerful for creating diverse molecular scaffolds. beilstein-journals.org The primary amine of this compound makes it an ideal candidate for such reactions, enabling the rapid synthesis of libraries of complex derivatives with potential applications in drug discovery and materials science.

Detailed Investigation of Stereochemical Influences and Chirality in this compound Chemistry

The presence of a cyclohexyl group introduces significant stereochemical considerations that could be exploited in future research. The cyclohexane (B81311) ring can exist in different conformations, and the attachment to the anisidine ring creates a chiral center if the ring is appropriately substituted, or can lead to diastereomers depending on the relative orientation of substituents.

Pharmacological studies on N,2-substituted cycloalkylamines have shown that the stereochemistry, including the cis-trans isomerism of the cycloalkyl ring, can have a profound impact on biological activity. nih.gov A detailed investigation into the stereoisomers of this compound and its derivatives would be a critical step toward their potential use in chiral applications. This would involve the development of methods for chiral resolution, a process for separating racemic mixtures into their constituent enantiomers. wikipedia.org Common techniques include the formation of diastereomeric salts with a chiral resolving agent, such as camphorsulfonic acid, followed by separation via crystallization. wikipedia.org

Advanced analytical techniques, such as chromatography with chiral stationary phases, could be employed to separate and analyze the stereoisomers. mdpi.comnih.govresearchgate.net Understanding the absolute configuration of each isomer and its influence on the compound's properties is essential for applications in asymmetric catalysis, chiral recognition, and pharmacology.

Potential for Functionalization towards Advanced Specialty Chemicals and Research Probes

The aromatic ring and the primary amine of this compound are ripe for functionalization, opening pathways to a wide range of specialty chemicals and research probes. The synthesis of polysubstituted anilines is of great importance for creating pharmacologically active compounds and functional materials. nih.govnih.gov

The amino group can be readily transformed into a diazonium salt, a versatile intermediate for introducing a wide array of functional groups onto the aromatic ring. This strategy is a cornerstone of synthetic organic chemistry. Furthermore, the aniline nitrogen can participate in coupling reactions, such as the Buchwald-Hartwig amination, to form more complex triarylamine structures, which are often investigated for their electronic and photophysical properties.

The development of synthetic routes to derivatives, such as the preparation of 5-(ethylsulfonyl)-2-methoxyaniline (B1360015) from a commercially available precursor, highlights how a substituted aniline can serve as a crucial fragment for potent biological inhibitors. nih.govnih.gov Similarly, this compound could act as a scaffold for new ligands for metal catalysts, inhibitors for biological targets, or as building blocks for novel dyes and pigments where the cyclohexyl group could enhance solubility in nonpolar media and influence solid-state packing.

Q & A

Q. What are the recommended synthetic pathways for 5-Cyclohexyl-O-Anisidine, and how can researchers optimize yield and purity?

Answer:

- Synthesis Methods : Common routes include nucleophilic substitution of o-anisidine derivatives with cyclohexyl halides or reductive amination of cyclohexanone with o-anisidine. Optimization involves adjusting reaction temperature (80–120°C), solvent polarity (e.g., DMF or ethanol), and catalyst selection (e.g., palladium for cross-coupling) .

- Purity Control : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, UV detection at 254 nm). Monitor byproducts like unreacted cyclohexyl intermediates or oxidation products .

Q. What analytical techniques are most effective for characterizing this compound?

Answer:

- Structural Confirmation :

- NMR : ¹H NMR (δ 6.8–7.2 ppm for aromatic protons; δ 1.2–1.8 ppm for cyclohexyl CH₂ groups).

- FT-IR : Peaks at ~1250 cm⁻¹ (C-O-C stretch from methoxy group) and ~3350 cm⁻¹ (N-H stretch) .

- Quantitative Analysis : LC-MS (ESI+ mode) for trace impurity detection. Compare retention times and fragmentation patterns against reference standards .

Q. How can researchers mitigate safety risks when handling this compound in the lab?

Answer:

- Hazard Management : Use fume hoods, nitrile gloves, and sealed reaction systems to avoid inhalation or skin contact. Decomposes at >200°C, releasing toxic fumes (e.g., nitrogen oxides) .

- First Aid : For accidental exposure, rinse eyes with water for 15 minutes; wash skin with soap and water. Store separately from oxidizers (e.g., peroxides) .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectroscopic data for this compound derivatives?

Answer:

- Case Example : Discrepancies in ¹³C NMR shifts may arise from rotational isomerism of the cyclohexyl group. Use variable-temperature NMR (−40°C to 25°C) to identify dynamic equilibria .

- Validation : Cross-reference with computational models (DFT calculations for optimized geometries and chemical shifts) .

- Framework : Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize hypotheses .

Q. What experimental designs are optimal for studying the environmental degradation of this compound?

Answer:

- Photolysis Studies : Expose to UV light (λ = 254–365 nm) in aqueous solutions (pH 4–10). Monitor degradation via LC-MS and identify intermediates (e.g., quinone imines) .

- Microbial Degradation : Use soil slurry assays with Pseudomonas spp. Quantify metabolite formation (e.g., cyclohexanol) via GC-MS .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

Answer:

Q. What statistical methods are suitable for analyzing dose-response data in toxicological studies of this compound?

Answer:

- Nonlinear Regression : Fit data to Hill or Log-Logistic models (IC₅₀ calculations).

- Uncertainty Analysis : Use bootstrapping (1,000 iterations) to estimate confidence intervals. Report R² and p-values for model significance .

Methodological Guidance

How to formulate research questions for mechanistic studies of this compound?

Answer:

Q. How to address reproducibility challenges in synthesizing this compound?

Answer:

Q. How to design a literature review strategy for identifying knowledge gaps in this compound research?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.